Holmium acetate

Description

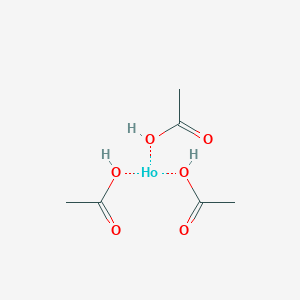

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C6H12HoO6 |

|---|---|

Molecular Weight |

345.09 g/mol |

IUPAC Name |

acetic acid;holmium |

InChI |

InChI=1S/3C2H4O2.Ho/c3*1-2(3)4;/h3*1H3,(H,3,4); |

InChI Key |

NKWMPWXATGULJJ-UHFFFAOYSA-N |

SMILES |

CC(=O)O.CC(=O)O.CC(=O)O.[Ho] |

Canonical SMILES |

CC(=O)O.CC(=O)O.CC(=O)O.[Ho] |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Holmium Acetate Hydrate for Researchers and Drug Development Professionals

Introduction

Holmium acetate (B1210297) hydrate (B1144303) (Ho(CH₃COO)₃·xH₂O) is a water-soluble salt of the lanthanide series element, holmium.[1] This compound serves as a crucial precursor in the synthesis of various holmium-containing materials. Its applications are found in the manufacturing of specialty glasses, lasers, and ceramics.[2][3] For researchers and professionals in drug development, holmium compounds are of growing interest for their potential catalytic activities and unique properties that can be leveraged in the synthesis of complex organic molecules.[1][3] This guide provides a comprehensive overview of the chemical principles, synthesis, characterization, and potential applications of holmium acetate hydrate.

Chemical and Physical Properties

This compound is typically available as a hydrate, with the tetrahydrate being a common form.[1][4] The properties of this compound hydrate are summarized in the table below.

| Property | Data | Reference |

| Chemical Formula | Ho(CH₃COO)₃·xH₂O (commonly as tetrahydrate) | [1] |

| Molar Mass (Anhydrous) | 342.06 g/mol | |

| Molar Mass (Tetrahydrate) | 414.12 g/mol | [1][4] |

| Appearance | Pale yellow or pink crystals | [1][5] |

| Crystal System (Tetrahydrate) | Triclinic | [1][4] |

| Solubility in Water | Soluble | [1][6] |

| Decomposition | Decomposes at elevated temperatures | [1][2] |

Synthesis of this compound Hydrate from Holmium Oxide

The most common laboratory-scale synthesis of this compound hydrate involves the reaction of holmium(III) oxide with acetic acid.[1][2] The balanced chemical equation for this acid-base reaction is:

Ho₂O₃ + 6CH₃COOH → 2Ho(CH₃COO)₃ + 3H₂O[1]

Experimental Protocol: Synthesis

This protocol details the steps for the synthesis of this compound tetrahydrate.

Materials and Equipment:

-

Holmium(III) oxide (Ho₂O₃), 99.9%+ purity

-

Glacial acetic acid (CH₃COOH)

-

Deionized water

-

Beaker

-

Magnetic stirrer with heating mantle

-

Stir bar

-

Buchner funnel and flask

-

Vacuum source

-

Drying oven or desiccator

Methodology:

-

Reagent Preparation: Prepare a 70% (v/v) acetic acid solution by carefully adding 70 mL of glacial acetic acid to 30 mL of deionized water.[1]

-

Reaction Setup: Place the 70% acetic acid solution in a beaker on a magnetic stirrer with a heating mantle.[1]

-

Dissolution of Holmium Oxide: Gently heat the acetic acid solution to approximately 80-90°C while stirring continuously. Slowly add the holmium oxide powder in small portions to the hot acid.[1]

-

Reaction Completion: Continue heating and stirring until all the holmium oxide has dissolved. This process may take 1-2 hours.[1]

-

Filtration: If any unreacted solid remains, perform a hot filtration of the solution to remove insoluble impurities.[1]

-

Crystallization: Allow the filtrate to cool down slowly to room temperature to facilitate the precipitation of this compound hydrate crystals. The solution can be further cooled in an ice bath to enhance crystal formation.[1]

-

Isolation and Washing: Collect the crystals by vacuum filtration using a Buchner funnel. Wash the collected crystals with a small amount of cold deionized water to remove any residual acetic acid.[1]

-

Drying: Dry the purified crystals in a drying oven at a low temperature or in a desiccator.

Characterization and Purity Analysis

The purity of this compound hydrate is critical for its applications. Purity is typically assessed by determining the holmium content and quantifying trace metal impurities.[7]

Experimental Protocol: Assay of Holmium Content by Complexometric Titration

This method relies on the formation of a stable complex between Ho³⁺ ions and ethylenediaminetetraacetic acid (EDTA).[7]

Methodology:

-

Sample Preparation: Accurately weigh a sample of this compound hydrate and dissolve it in deionized water. Gentle heating may be applied to ensure complete dissolution.[7]

-

Buffering: Adjust the pH of the solution to a range of 5.0-6.0 using a hexamine buffer.[7]

-

Indicator: Add a small amount of Xylenol Orange indicator to the solution. This will form a reddish-purple complex with the free holmium ions.[7]

-

Titration: Titrate the solution with a standardized EDTA solution. The EDTA will preferentially bind with the free holmium ions.[7]

-

Endpoint Determination: The endpoint is indicated by a sharp color change from reddish-purple to yellow. This occurs when all the holmium ions have been complexed by the EDTA, which then removes the holmium from the indicator complex.[7]

Experimental Protocol: Determination of Trace Metal Impurities by ICP-MS

Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) is a highly sensitive technique for the quantification of trace metal impurities.[7]

Methodology:

-

Sample Digestion: Digest a precisely weighed sample of this compound hydrate in high-purity nitric acid.[7]

-

Sample Introduction: Introduce the digested sample solution into the ICP-MS instrument, where it is atomized and ionized by a high-temperature argon plasma.[7]

-

Mass Analysis: The generated ions are passed through a mass spectrometer, which separates them based on their mass-to-charge ratio for identification and quantification.[7]

Thermal Decomposition Pathway

Upon heating, this compound hydrate undergoes a multi-step decomposition, ultimately yielding holmium oxide (Ho₂O₃). The tetrahydrate first loses its water of hydration, followed by the decomposition of the anhydrous acetate through intermediate oxo-acetate species.[2][8]

Applications in Research and Drug Development

This compound hydrate is a valuable starting material for the synthesis of holmium oxide thin films, which have applications as high-k dielectric materials in electronics and in optical coatings.[8] In the realm of organic synthesis, lanthanide compounds, including holmium salts, are recognized for their potential as Lewis acid catalysts.[3] While specific applications of this compound as a catalyst are not extensively documented, its Lewis acidity suggests potential utility in catalyzing various organic reactions, which is a key area of interest in drug development and the synthesis of novel therapeutic agents.[3]

References

- 1. benchchem.com [benchchem.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. benchchem.com [benchchem.com]

- 4. This compound - Crystal growing [en.crystalls.info]

- 5. Holmium (III) Acetate Hydrate - ProChem, Inc. [prochemonline.com]

- 6. echemi.com [echemi.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

holmium (III) acetate physical and chemical properties

An In-depth Technical Guide to the Physical and Chemical Properties of Holmium (III) Acetate (B1210297)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of holmium (III) acetate. It includes detailed experimental protocols for its synthesis and analysis, quantitative data summaries, and logical workflow diagrams to support research and development activities. Holmium (III) acetate serves as a critical precursor in the synthesis of advanced materials, including nanoparticles for biomedical imaging and microspheres for radionuclide therapy, making a thorough understanding of its characteristics essential for professionals in materials science and drug development.

Physical Properties

Holmium (III) acetate is a moderately water-soluble crystalline solid.[1][2][3] Its appearance is typically described as peach, pink, or light yellow powder/crystals.[1][2][4] The compound exists in both anhydrous and hydrated forms, with the tetrahydrate being a common crystalline form from aqueous solutions.[5][6]

Table 1: Summary of Physical Properties

| Property | Value | Notes |

| Molecular Formula | Anhydrous: Ho(C₂H₃O₂)₃ or C₆H₉HoO₆[4][5] | Hydrated forms are often represented as Ho(CH₃COO)₃ · xH₂O. |

| Monohydrate: C₆H₁₁HoO₇[1] | ||

| Tetrahydrate: Ho₂(CH₃COO)₆·4H₂O[5] | ||

| Molecular Weight | Anhydrous: 342.06 g/mol or 342.07 g/mol [2][4] | |

| Monohydrate: 360.08 g/mol [1] | ||

| Hydrate (B1144303) (unspecified): 363.10 g/mol [7] | ||

| Appearance | Peach powder[1][8], Pink solid[2][9], Light Yellow[4], Crystals[5] | The color can vary based on hydration state and purity. |

| Solubility | Soluble in water.[2][3][5][9] | Quantitative data is scarce, but it is qualitatively described as soluble.[3] |

| CAS Number | Anhydrous: 25519-09-9[2][5] | |

| Hydrate: 312619-49-1 | ||

| EC Number | 247-066-9[1][5] |

Chemical Properties

Holmium (III) acetate's chemical behavior is characterized by its synthesis from holmium oxide, its thermal decomposition to form holmium oxide, and its coordination chemistry.

Synthesis

Holmium (III) acetate is typically prepared by the reaction of holmium (III) oxide with hot acetic acid.[5][6] This acid-base reaction yields holmium acetate and water.[6] The hydrated form, often the tetrahydrate, crystallizes upon cooling the solution.[5][6] The anhydrous material can be obtained by heating the hydrated salt in acetic acid.[5]

The balanced chemical equation for the primary synthesis reaction is: Ho₂O₃ + 6CH₃COOH → 2Ho(CH₃COO)₃ + 3H₂O[5][6]

Thermal Decomposition

When heated, holmium (III) acetate hydrate undergoes a multi-step decomposition. The hydrated salt first loses water to form the anhydrous compound, which then decomposes through intermediate species like holmium oxyacetate (HoO(CH₃COO)) and holmium oxycarbonate (Ho₂O₂CO₃), ultimately yielding holmium (III) oxide (Ho₂O₃) at higher temperatures.[5] The final oxide is formed at approximately 590 °C.[5] This property is crucial for the synthesis of holmium oxide nanoparticles from an acetate precursor.[10]

Coordination Chemistry

X-ray crystallography reveals that anhydrous holmium (III) acetate is a coordination polymer.[5] In one polymorph, each holmium ion is nine-coordinate, bound to two bidentate acetate ligands and bridged by other acetate ligands.[5] A second polymorph exists where the holmium ion has an 8-coordination structure.[5]

Experimental Protocols

This section provides detailed methodologies for the synthesis, analysis, and characterization of holmium (III) acetate.

Protocol for Synthesis of Holmium (III) Acetate Tetrahydrate

This protocol details the synthesis of holmium (III) acetate tetrahydrate from holmium (III) oxide and acetic acid.[6]

Materials:

-

Holmium (III) oxide (Ho₂O₃), 99.9%+ purity

-

Glacial acetic acid (CH₃COOH)

-

Deionized water

Equipment:

-

Beaker

-

Magnetic stirrer with heating mantle

-

Stir bar

-

Buchner funnel and flask

-

Vacuum source

-

Drying oven or desiccator

Methodology:

-

Reagent Preparation: Prepare a 70% (v/v) acetic acid solution by carefully adding 70 mL of glacial acetic acid to 30 mL of deionized water.[6]

-

Reaction Setup: Place the acetic acid solution in a beaker on a magnetic stirrer with a heating mantle.

-

Dissolution: Gently heat the solution to 80-90°C while stirring.[6]

-

Addition of Oxide: Slowly add the holmium (III) oxide powder in small portions to the hot acetic acid solution.[6]

-

Reaction Completion: Continue heating and stirring until all the oxide has dissolved, which may take 1-2 hours.[6]

-

Filtration: If any unreacted solid remains, hot-filter the solution to remove impurities.[6]

-

Crystallization: Allow the filtrate to cool slowly to room temperature to precipitate this compound hydrate crystals. The solution can be cooled further in an ice bath to enhance yield.[6]

-

Isolation: Collect the crystals by vacuum filtration.[6]

-

Washing: Wash the crystals with a small amount of cold deionized water.[6]

-

Drying: Dry the final product in a low-temperature oven or in a desiccator.[6]

Caption: Workflow for Synthesis of Holmium (III) Acetate.

Protocol for Thermal Characterization (TGA/DSC)

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are essential for studying the thermal decomposition of holmium (III) acetate. TGA measures changes in mass with temperature, while DSC measures the heat flow associated with thermal events.[11][12]

Equipment:

-

TGA/DSC instrument

-

High-purity crucibles (e.g., alumina, platinum)[13]

-

Microbalance

-

Inert (N₂) and oxidative (Air or O₂) purge gases

Methodology:

-

Baseline Correction: Perform a baseline run with an empty crucible under the same experimental conditions (temperature program, gas flow) to be used for the sample. This corrects for instrument drift.[14]

-

Sample Preparation: Accurately weigh a small amount of the holmium (III) acetate hydrate sample (typically 5-10 mg) into a crucible.

-

Instrument Setup: Place the sample crucible in the TGA/DSC furnace.

-

Experimental Program:

-

Set the initial temperature (e.g., 25°C) and allow the system to equilibrate.

-

Program a heating ramp (e.g., 10°C/min) up to a final temperature (e.g., 800°C) to ensure complete decomposition to the oxide.[5][10]

-

Set the purge gas and flow rate (e.g., 50 mL/min). An inert atmosphere (N₂) is used to study dehydration and initial decomposition, while a switch to an oxidative atmosphere (air) can be used to combust any carbonaceous residue.[15]

-

-

Data Acquisition: Start the experiment and record mass change (TGA) and heat flow (DSC) as a function of temperature.

-

Data Analysis:

-

TGA Curve: Analyze the mass loss steps to identify dehydration, decomposition of the acetate, and formation of intermediates and the final oxide residue.

-

DSC Curve: Identify endothermic peaks (e.g., dehydration, melting) and exothermic peaks (e.g., decomposition, oxidation).[14]

-

Caption: Logical Workflow for Thermal Analysis (TGA/DSC).

Protocol for Gravimetric Determination of Solubility

This protocol provides a general method for determining the solubility of holmium (III) acetate in a given polar solvent, such as water.[3]

Materials & Equipment:

-

Holmium (III) acetate

-

Solvent (e.g., deionized water)

-

Thermostatic water bath or shaker

-

Volumetric flask

-

Filtration apparatus (e.g., syringe with 0.2 µm filter)

-

Pre-weighed evaporating dish

-

Analytical balance

-

Drying oven

-

Desiccator

Methodology:

-

Equilibration: Add an excess amount of holmium (III) acetate to a known volume of the solvent in a sealed flask.

-

Saturation: Place the flask in a thermostatic bath at a constant temperature (e.g., 25°C) and agitate for an extended period (e.g., 24-48 hours) to ensure equilibrium and saturation are reached.

-

Sampling: Allow the solution to settle. Carefully draw a precise volume of the clear supernatant using a volumetric pipette. To remove any suspended microcrystals, pass the solution through a filter.

-

Evaporation: Transfer the filtered aliquot to a pre-weighed evaporating dish.

-

Drying: Gently heat the dish in a drying oven to evaporate the solvent completely.

-

Constant Weight: Cool the dish in a desiccator and weigh it. Repeat the drying and weighing steps until a constant mass is achieved.[3]

-

Calculation: Calculate the solubility using the formula: Solubility (g/L) = (Mass of dried solute (g) / Volume of filtrate (L))[3]

Caption: Workflow for Gravimetric Solubility Determination.

Applications in Research and Drug Development

While not a therapeutic agent itself, holmium (III) acetate is a valuable precursor for materials with significant biomedical applications.

-

Precursor for Nanoparticles: It is used in the synthesis of holmium oxide (Ho₂O₃) nanoparticles. These nanoparticles have potential as T2-weighted contrast agents for ultra-high-field magnetic resonance imaging (UHF-MRI).[16][17]

-

Radiopharmaceuticals: Holmium (III) acetylacetonate (B107027) (Ho(acac)₃), which can be synthesized from holmium salts, is a critical precursor for preparing microspheres containing the radioactive isotope ¹⁶⁶Ho.[18][19] These ¹⁶⁶Ho-loaded microspheres are used in targeted radionuclide therapy for treating cancers.[18]

-

Other Applications: this compound is also used in the manufacturing of specialty ceramics, glass, phosphors, and metal halide lamps, and as a dopant in garnet lasers.[5] It also finds use in nuclear reactors as a neutron absorber to control the chain reaction.[5][20]

Caption: Application Pathways of Holmium (III) Acetate.

References

- 1. americanelements.com [americanelements.com]

- 2. Holmium (III) Acetate Hydrate - ProChem, Inc. [prochemonline.com]

- 3. benchchem.com [benchchem.com]

- 4. americanelements.com [americanelements.com]

- 5. This compound - Wikipedia [en.wikipedia.org]

- 6. benchchem.com [benchchem.com]

- 7. This compound hydrate | C6H14HoO7 | CID 16213109 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. americanelements.com [americanelements.com]

- 9. Holmium (III) Acetate Hydrate - CAS 25519-09-9 [prochemonline.com]

- 10. benchchem.com [benchchem.com]

- 11. TGA: TGA/DSC 3+, Mettler Toledo - הפקולטה למדע והנדסה של חומרים, טכניון [materials.technion.ac.il]

- 12. research.rice.edu [research.rice.edu]

- 13. Platinum - Wikipedia [en.wikipedia.org]

- 14. fpe.umd.edu [fpe.umd.edu]

- 15. kohan.com.tw [kohan.com.tw]

- 16. benchchem.com [benchchem.com]

- 17. Holmium (III)-doped multifunctional nanotheranostic agent for ultra-high-field magnetic resonance imaging-guided chemo-photothermal tumor therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. benchchem.com [benchchem.com]

- 19. Characterization of holmium(iii)-acetylacetonate complexes derived from therapeutic microspheres by infrared ion spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Holmium(III) acetate, hydrate, 99.99% 312619-49-1 India [ottokemi.com]

Unveiling the Structure of Anhydrous Holmium Acetate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the crystal structure of anhydrous holmium acetate (B1210297), a compound of interest in materials science and potentially as a precursor in pharmaceutical research. This document details the synthesis, crystallographic data, and structural features of this lanthanide coordination polymer.

Introduction

Anhydrous holmium acetate, Ho(CH₃COO)₃, is a coordination polymer that has garnered interest due to the unique properties of the holmium ion. Unlike its hydrated counterparts, the anhydrous form presents a direct look at the coordination environment of the Ho(III) ion without the influence of coordinated water molecules. Understanding its crystal structure is crucial for predicting its physical and chemical properties and for its potential applications in areas such as catalysis, magnetism, and as a starting material for the synthesis of other holmium-containing compounds.

Synthesis of Anhydrous this compound

The synthesis of anhydrous this compound typically involves the dehydration of its hydrated precursor. Single crystals suitable for X-ray diffraction can be obtained through a carefully controlled process.

Experimental Protocol: Synthesis of Single Crystals

A common method for preparing anhydrous rare-earth acetates, including this compound, involves the thermal dehydration of the corresponding hydrated salt in an acetic acid environment to prevent the formation of oxide-acetates.[1]

Materials:

-

Holmium(III) oxide (Ho₂O₃)

-

Glacial acetic acid (CH₃COOH)

-

Caesium acetate (CsCH₃COO) (optional, as a salting-out agent)

-

Deionized water

Procedure:

-

Preparation of Hydrated this compound Solution: Dissolve holmium(III) oxide in a dilute solution of acetic acid with gentle heating.

-

Crystallization of Anhydrous this compound: The resulting solution of hydrated this compound is then carefully heated to approximately 120°C. To facilitate the crystallization of the anhydrous form, a salting-out agent such as caesium acetate can be added.

-

Isolation: Single crystals of anhydrous this compound will form upon slow cooling or evaporation of the acetic acid. The crystals should be isolated in an inert, dry atmosphere to prevent rehydration.

The following diagram illustrates the general workflow for the synthesis of anhydrous this compound single crystals.

Caption: Synthesis workflow for anhydrous this compound single crystals.

Crystal Structure Analysis

The crystal structure of anhydrous this compound has been determined by single-crystal X-ray diffraction. It is known to exist in at least two polymorphic forms. The most well-characterized form is a monoclinic structure.

Experimental Protocol: Single-Crystal X-ray Diffraction

The determination of the crystal structure of anhydrous this compound requires the following general procedure:

-

Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head. Due to the potential air-sensitivity of the anhydrous compound, this process may need to be performed in an inert atmosphere.

-

Data Collection: The crystal is placed in a diffractometer and irradiated with a monochromatic X-ray beam. Diffraction data are collected as a series of frames at different crystal orientations.

-

Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell parameters and space group. The structure is then solved using direct methods or Patterson methods, followed by refinement using full-matrix least-squares on F².

The logical flow of the crystal structure determination process is depicted below.

Caption: General workflow for single-crystal X-ray diffraction analysis.

Crystallographic Data and Structural Description

Anhydrous this compound crystallizes in a monoclinic system, belonging to the space group C2/c. It is isostructural with other anhydrous acetates of the heavier lanthanides (from Sm to Lu) and Yttrium.

Table 1: Crystallographic Data for Anhydrous this compound

| Parameter | Value |

| Chemical Formula | Ho(C₂H₃O₂)₃ |

| Formula Weight | 342.06 g/mol |

| Crystal System | Monoclinic |

| Space Group | C2/c |

| a | 11.091(3) Å |

| b | 29.163(10) Å |

| c | 7.868(2) Å |

| β | 131.90(1)° |

| Volume | 1903.9 ų |

| Z | 4 |

Data obtained from the work of Lossin and Meyer (1993).

The structure of anhydrous this compound is a one-dimensional coordination polymer. The holmium(III) ion is nine-coordinate, surrounded by nine oxygen atoms from six different acetate ligands. The coordination polyhedron can be described as a distorted tricapped trigonal prism.

The acetate ligands exhibit two distinct coordination modes:

-

Bidentate Chelating: Two acetate groups chelate to the holmium center.

-

Bridging: Four acetate groups bridge adjacent holmium centers, creating the polymeric chain structure.

This arrangement results in infinite chains extending along the c-axis. The coordination environment of the holmium ion is illustrated in the diagram below.

Caption: Schematic of the nine-coordinate Ho(III) center.

A second polymorph with an eight-coordinate holmium center has also been reported, indicating the structural diversity of anhydrous lanthanide acetates.[2]

Conclusion

The crystal structure of anhydrous this compound reveals a complex coordination polymer with a nine-coordinate holmium(III) center. The detailed structural information presented in this guide is fundamental for understanding the material's properties and for guiding future research into its potential applications. The synthesis and crystallographic analysis protocols provided offer a framework for the preparation and characterization of this and related lanthanide compounds. Further investigation into the different polymorphs of anhydrous this compound could provide deeper insights into the structural chemistry of the lanthanides.

References

solubility of holmium acetate in water and organic solvents

An In-Depth Technical Guide to the Solubility of Holmium Acetate (B1210297)

Introduction

Holmium (Ho), a rare-earth element belonging to the lanthanide series, forms a hydrated acetate salt, Holmium(III) Acetate Hydrate (B1144303) (Ho(CH₃COO)₃·xH₂O). This compound typically presents as a pink or light yellow, crystalline solid.[1][2] An understanding of its solubility in aqueous and organic media is fundamental for its application as a precursor in the synthesis of advanced materials, catalysts, and potential pharmaceutical agents.[1] The solubility characteristics govern reaction kinetics, formulation strategies, and the overall homogeneity of end-products.

While specific quantitative solubility data for holmium acetate is not extensively published, this guide synthesizes available qualitative information and presents quantitative data for analogous lanthanide acetates to provide a predictive framework. Furthermore, it details a comprehensive experimental protocol for the precise determination of its solubility.

Solubility Data

This compound is generally described as being soluble in water.[3][4][5] One source qualifies it as a moderately water-soluble crystalline material.[2] However, precise quantitative data is scarce in the literature. To provide a reasonable estimation, the solubility of other rare-earth acetate hydrates can be examined, as chemical properties across the lanthanide series often follow predictable trends.[1][6][7]

Aqueous Solubility

The solubility of analogous rare-earth acetates in water is presented in Table 1. The data suggests that significant aqueous solubility can be expected for this compound.

Table 1: Quantitative Solubility of Selected Rare-Earth Acetate Hydrates in Water

| Compound | Solvent | Temperature (°C) | Solubility |

|---|---|---|---|

| Cerium(III) Acetate Hydrate | Water | 20 | 260 g/L[1] |

| Gadolinium(III) Acetate | Water | Not Specified | 9.7 g/100 mL (97 g/L)[1] |

| Lanthanum(III) Acetate | Water | Not Specified | Soluble[8] |

| Neodymium(III) Acetate | Water | Not Specified | Soluble[1] |

Note: The exact degree of hydration for these compounds can influence solubility and is not always specified in the source material.

Solubility in Organic Solvents

It is critical to consider the hydration state of the salt, as it can dramatically impact solubility in organic media. For instance, anhydrous lanthanum acetate is reportedly soluble in ethanol, whereas the hydrate form of cerium(III) acetate is insoluble in ethanol.[1] This underscores the necessity for empirical determination of this compound solubility in specific organic solvents. Generally, solubility can be predicted by the "like dissolves like" principle, where polar compounds are more likely to dissolve in polar solvents.[9]

Experimental Protocol for Solubility Determination

The following section details a robust gravimetric method for determining the solubility of this compound hydrate in a given solvent. This method is reliable and directly measures the mass of solute dissolved in a specific volume of solvent at equilibrium.[1]

Principle

An excess of the solute (this compound) is mixed with the solvent and agitated at a constant temperature until the solution becomes saturated and equilibrium is reached. A known volume of the saturated supernatant is then carefully separated, the solvent is evaporated, and the mass of the remaining dry solute is measured.

Materials and Equipment

-

This compound Hydrate (Ho(CH₃COO)₃·xH₂O)

-

Solvent of interest (e.g., deionized water, ethanol, DMSO)

-

Analytical Balance (±0.0001 g precision)

-

Thermostatic Shaker or Magnetic Stirrer with Hotplate

-

Calibrated Temperature Probe

-

Volumetric Flasks and Pipettes (Class A)

-

Syringe Filters (chemically compatible with the solvent, e.g., 0.22 µm PTFE or nylon)

-

Drying Oven

-

Desiccator

-

Beakers and Erlenmeyer Flasks

Procedure

-

Preparation of Saturated Solution: Add an excess amount of this compound hydrate to a known volume of the solvent in a sealed Erlenmeyer flask. The presence of undissolved solid is essential to ensure saturation is achieved.[1]

-

Equilibration: Place the sealed flask in a thermostatic shaker or on a magnetic stirrer set to a constant, controlled temperature. Agitate the mixture for a sufficient duration (typically 24-48 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached.[1]

-

Sample Extraction: Once equilibrium is achieved, cease agitation and allow the solid to settle. Carefully draw a precise volume of the clear supernatant liquid using a volumetric pipette. To avoid drawing up solid particles, the pipette tip can be fitted with a syringe filter.[1]

-

Gravimetric Analysis:

-

Accurately weigh a clean, dry evaporating dish.

-

Transfer the precise volume of the clear filtrate into the pre-weighed dish.

-

Place the dish in a drying oven at a temperature sufficient to evaporate the solvent without causing decomposition of the this compound. (Note: A preliminary thermogravimetric analysis (TGA) is recommended to determine the decomposition temperature).[1]

-

Once the solvent has fully evaporated, transfer the dish to a desiccator to cool to room temperature.

-

Weigh the dish containing the dried this compound residue.

-

Repeat the drying and weighing cycles until a constant mass is achieved.[1]

-

Data Calculation

The solubility is calculated using the following formula:

Solubility (g/L) = (Mass of dried this compound (g)) / (Volume of filtrate (L)) [1]

Alternative Method: UV-Vis Spectrophotometry

For colored compounds like this compound, UV-Vis spectrophotometry offers an alternative, less direct method for determining concentration.[1] This involves creating a calibration curve by measuring the absorbance of several this compound solutions of known concentrations at a specific wavelength. The concentration of the saturated solution can then be determined by measuring its absorbance and interpolating from the calibration curve. Holmium solutions have characteristic sharp absorbance peaks that are useful for this purpose.[10][11][12]

Visualizations

Experimental Workflow

The following diagram outlines the logical steps for the gravimetric determination of this compound solubility.

Caption: Workflow for Gravimetric Solubility Determination.

Factors Influencing Solubility

The solubility of an ionic compound like this compound is not an intrinsic constant but is influenced by several external factors.

Caption: Key Factors Influencing the Solubility of this compound.

References

- 1. benchchem.com [benchchem.com]

- 2. americanelements.com [americanelements.com]

- 3. echemi.com [echemi.com]

- 4. Holmium (III) Acetate Hydrate - CAS 25519-09-9 [prochemonline.com]

- 5. This compound | 25519-09-9 [m.chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. Understanding stability trends along the lanthanide series - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Lanthanum acetate - Wikipedia [en.wikipedia.org]

- 9. alfa-chemistry.com [alfa-chemistry.com]

- 10. researchgate.net [researchgate.net]

- 11. Spectral Transmittance Characteristics of Holmium Oxide in Perchloric Acid Solution - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Holmium Oxide Reference for Wavelength in the Visible and UV [starnacells.com]

A Technical Guide to Anhydrous Holmium Acetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of anhydrous holmium acetate (B1210297), a rare earth compound with applications in catalysis, specialty materials, and emerging biomedical research. This document details its chemical and physical properties, provides established experimental protocols for its synthesis and analysis, and presents relevant data in a structured format for ease of reference.

Core Chemical and Physical Data

Anhydrous holmium acetate is the salt of the rare earth metal holmium and acetic acid. While it is often handled in its hydrated forms, the anhydrous version is critical for applications requiring the absence of water.

Data Summary: Chemical Identifiers and Properties

| Property | Value | Reference |

| CAS Number | 25519-09-9 | [1][2] |

| Chemical Formula | Ho(CH₃COO)₃ or C₆H₉HoO₆ | [2][3] |

| Molecular Weight | 342.06 g/mol (anhydrous basis) | [4] |

| Appearance | Crystals, Light yellow/orange powder | [4][5] |

| EC Number | 247-066-9 | [2] |

| Solubility | Soluble in water | [2][6] |

Thermal Decomposition Data

This compound undergoes a multi-stage decomposition upon heating. The process typically starts from a hydrated form.[2]

| Temperature | Event | Resulting Compound |

| 135 °C | Dehydration | Anhydrous this compound (Ho(CH₃COO)₃) |

| > 135 °C | Initial Decomposition | Holmium Hydroxyacetate (Ho(OH)(CH₃COO)₂) |

| Higher Temp. | Further Decomposition | Holmium Oxyacetate (HoO(CH₃COO)) |

| ~590 °C | Final Decomposition | Holmium Oxide (Ho₂O₃) |

Experimental Protocols

The following sections provide detailed methodologies for the synthesis of this compound and the subsequent determination of its purity, critical for ensuring experimental reproducibility and meeting quality standards in research and development.

The synthesis of this compound is typically achieved by reacting holmium(III) oxide with acetic acid. The product of this reaction is a hydrated form, which can then be converted to the anhydrous salt.[2][4][7]

Part A: Synthesis of this compound Hydrate (B1144303) [7]

-

Reaction Setup : A 70% (v/v) solution of acetic acid is prepared by carefully adding glacial acetic acid to deionized water. This solution is placed in a beaker on a magnetic stirrer with a heating mantle.

-

Dissolution : The acetic acid solution is heated to approximately 80-90°C with continuous stirring.

-

Addition of Oxide : Holmium(III) oxide (Ho₂O₃) powder is added slowly in portions to the hot acetic acid. The reaction is allowed to proceed with continuous heating and stirring until all the oxide has dissolved, yielding a clear, pale yellow solution. The balanced chemical equation is: Ho₂O₃ + 6CH₃COOH → 2Ho(CH₃COO)₃ + 3H₂O[7]

-

Crystallization : The solution is allowed to cool slowly to room temperature to precipitate this compound hydrate crystals. Cooling in an ice bath can enhance crystal formation.

-

Isolation : The resulting crystals are collected via vacuum filtration using a Buchner funnel and washed with a small amount of cold deionized water.

Part B: Preparation of Anhydrous this compound [2]

-

Dehydration : The hydrated this compound crystals obtained from Part A are heated in acetic acid.

-

Removal of Solvent : The excess acetic acid is removed under vacuum, yielding the anhydrous this compound. The material should be handled in a dry atmosphere (e.g., in a glovebox) to prevent rehydration.

Ensuring the purity of this compound is crucial. The following are standard methods for quantifying the holmium content and detecting trace metal impurities.[8]

Protocol 1: Assay of Holmium by Complexometric Titration [8]

This method determines the holmium content by titrating it with a standardized EDTA solution.

-

Sample Preparation : A precisely weighed sample of this compound is dissolved in deionized water.

-

Buffering : The solution's pH is adjusted to between 5.0 and 6.0 using a hexamine buffer.

-

Indicator Addition : A suitable metal indicator, such as Xylenol Orange, is added to the solution, which forms a colored complex with the holmium ions.

-

Titration : The solution is titrated with a standardized EDTA solution. EDTA forms a more stable complex with holmium, displacing the indicator.

-

Endpoint Determination : The endpoint is identified by a sharp color change (e.g., reddish-purple to yellow for Xylenol Orange) as the indicator is released. The holmium content is then calculated from the EDTA volume and concentration.

Protocol 2: Trace Metal Analysis by ICP-MS [8]

Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) is used to quantify trace metallic impurities.

-

Sample Digestion : A known weight of the this compound sample is digested in high-purity nitric acid in a clean environment to prevent contamination.

-

Sample Introduction : The digested sample is introduced into the ICP-MS instrument, where it is atomized and ionized by high-temperature argon plasma.

-

Mass Analysis : The resulting ions are passed through a mass spectrometer, which separates them based on their mass-to-charge ratio.

-

Quantification : The concentration of each metallic impurity is determined by comparing its signal intensity to that of certified reference standards.

Data Summary: Commercial Purity Levels

The purity of commercially available this compound hydrate is generally high, often specified on a trace metals basis or relative to rare earth oxide (REO) content.

| Supplier | Stated Purity | Purity Basis |

| Sigma-Aldrich | 99.99% | Trace Metals Basis |

| ProChem, Inc. | 99.9% | Not Specified |

| Thermo Scientific | 99.9% | REO |

| Ereztech | 99%+ | By Titration |

Visualized Workflows and Pathways

The following diagrams, generated using the DOT language, illustrate key processes relevant to the synthesis and potential application of this compound for the target audience.

Relevance for Drug Development

Holmium compounds, particularly the radioisotope Holmium-166, are of significant interest in therapeutic applications.[9] ¹⁶⁶Ho is a high-energy beta-emitter, making it suitable for targeted radiotherapy, while its gamma emission allows for simultaneous imaging.[9]

-

Radioembolization : Microspheres labeled with ¹⁶⁶Ho are used in selective internal radiation therapy (SIRT) to treat liver malignancies.[9]

-

Targeted Radiotherapy : Holmium can be chelated with agents like DOTMP for treating bone metastases or linked to chitosan (B1678972) for hepatocellular carcinoma.[9] Other research explores labeling antibodies and peptides with holmium for targeted cancer therapy.[9]

The acetate component of the molecule is also of biological importance. Acetate is a key metabolite that can influence cellular processes through its conversion to acetyl-CoA, which is central to energy metabolism and epigenetic regulation via histone acetylation.[10][11] Furthermore, acetate can act as a signaling molecule through G-protein coupled receptors like FFAR2, modulating inflammatory responses.[10][12] Understanding these dual roles of the holmium cation and the acetate anion is critical for professionals exploring new therapeutic agents.

References

- 1. calpaclab.com [calpaclab.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. americanelements.com [americanelements.com]

- 4. This compound - Crystal growing [en.crystalls.info]

- 5. This compound | Holumium triacetate monohydrate | C6H11HoO7 - Ereztech [ereztech.com]

- 6. Holmium (III) Acetate Hydrate - CAS 25519-09-9 [prochemonline.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. The various therapeutic applications of the medical isotope holmium-166: a narrative review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Acetate Revisited: A Key Biomolecule at the Nexus of Metabolism, Epigenetics, and Oncogenesis – Part 2: Acetate and ACSS2 in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Acetate Metabolism in Physiology, Cancer, and Beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Systemic Acetate Is a Potential Biomarker of Metabolic Health and Therapeutic Response: A Pilot Cross-Sectional Investigation | Qasem | Journal of Endocrinology and Metabolism [jofem.org]

An In-depth Technical Guide to the Molar Mass of Holmium Acetate Tetrahydrate

This document serves as a comprehensive guide for researchers, scientists, and professionals in drug development, detailing the determination of the molar mass for holmium acetate (B1210297) tetrahydrate. The following sections provide the chemical formula, a detailed breakdown of the molar mass calculation, and a summary of the atomic masses of the constituent elements.

Chemical Formula

The chemical formula for holmium acetate tetrahydrate is Ho(CH₃COO)₃·4H₂O . This formula indicates that one molecule of the compound consists of one holmium atom, three acetate groups (CH₃COO), and four molecules of water of hydration.

Molar Mass Calculation

The molar mass of a compound is the sum of the atomic masses of all atoms in one molecule. The calculation for this compound tetrahydrate is performed by first determining the molar mass of the anhydrous this compound component and then adding the molar mass of the four water molecules.

2.1. Molar Mass of Anhydrous this compound (Ho(CH₃COO)₃)

The anhydrous portion consists of:

-

One Holmium (Ho) atom

-

Six Carbon (C) atoms (3 x 2)

-

Nine Hydrogen (H) atoms (3 x 3)

-

Six Oxygen (O) atoms (3 x 2)

2.2. Molar Mass of Water of Hydration (4H₂O)

The water of hydration consists of:

-

Eight Hydrogen (H) atoms (4 x 2)

-

Four Oxygen (O) atoms (4 x 1)

2.3. Total Molar Mass

The total molar mass is the sum of the anhydrous part and the water of hydration.

Data Presentation: Atomic Masses and Molar Mass Calculation

The quantitative data for the molar mass calculation is summarized in the tables below for clarity and ease of comparison.

Table 1: Atomic Masses of Constituent Elements

| Element | Symbol | Atomic Mass ( g/mol ) |

| Holmium | Ho | 164.930 |

| Carbon | C | 12.011 |

| Hydrogen | H | 1.008 |

| Oxygen | O | 15.999 |

Table 2: Molar Mass Calculation for this compound Tetrahydrate (Ho(CH₃COO)₃·4H₂O)

| Component | Element | Number of Atoms | Atomic Mass ( g/mol ) | Subtotal ( g/mol ) |

| Anhydrous this compound | Holmium (Ho) | 1 | 164.930 | 164.930 |

| Carbon (C) | 6 | 12.011 | 72.066 | |

| Hydrogen (H) | 9 | 1.008 | 9.072 | |

| Oxygen (O) | 6 | 15.999 | 95.994 | |

| Water of Hydration | Hydrogen (H) | 8 | 1.008 | 8.064 |

| Oxygen (O) | 4 | 15.999 | 63.996 | |

| Total Molar Mass | 414.122 |

Logical Relationship Diagram

The logical workflow for calculating the molar mass is presented below.

Caption: Workflow for Molar Mass Calculation.

A Comprehensive Technical Guide to the Storage and Handling of Holmium Acetate Hydrate

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a comprehensive overview of the essential storage and handling procedures for holmium acetate (B1210297) hydrate (B1144303). Adherence to these guidelines is critical to ensure the material's integrity, maintain experimental accuracy, and guarantee laboratory safety. This document outlines best practices for storage, details safe handling protocols, and provides quantitative data on the compound's stability.

Storage and Stability

Proper storage of holmium acetate hydrate is paramount to prevent degradation and maintain its chemical properties. The compound is known to be hygroscopic and sensitive to heat.

Recommended Storage Conditions:

This compound hydrate should be stored in a cool, dry, and well-ventilated area.[1][2] To mitigate its hygroscopic nature, it is best stored in a desiccator or a glovebox with an inert atmosphere.[3][4] Containers should be kept tightly sealed to prevent moisture absorption and contamination.[1][2][5]

Incompatible Materials:

To prevent hazardous reactions, store this compound hydrate away from strong oxidizing agents and strong acids.[6][7] Contact with moisture and exposure to excessive heat should also be avoided.[1][8]

Quantitative Stability Data

The stability of this compound hydrate is significantly influenced by temperature. The following table summarizes the key decomposition temperatures for this compound hemiheptahydrate.

| Temperature (°C) | Event | Reference |

| 105 | Decomposition to hemihydrate | [9] |

| 135 | Decomposition to anhydride | [9] |

| 590 | Formation of holmium oxide | [9] |

Experimental Protocols for Safe Handling

The following protocols provide detailed methodologies for the safe handling of this compound hydrate in a laboratory setting. These procedures are designed to minimize exposure and prevent contamination of the material.

Personal Protective Equipment (PPE)

Before handling this compound hydrate, it is mandatory to wear appropriate personal protective equipment (PPE). This includes:

-

Eye Protection: Safety glasses with side-shields or chemical safety goggles.[6]

-

Hand Protection: Chemically resistant gloves, such as nitrile gloves.[6]

-

Respiratory Protection: In cases where dust formation is likely, a NIOSH-approved dust respirator is recommended.[2][10]

-

Protective Clothing: A laboratory coat should be worn to protect from skin contact.[6]

Weighing Protocol

Due to its hygroscopic nature, this compound hydrate should be weighed in a controlled environment to prevent moisture absorption.

-

Environment Preparation: Whenever possible, perform weighing inside a glovebox with an inert atmosphere.[4] If a glovebox is unavailable, use a balance in a low-humidity, draft-free area.

-

Material Equilibration: Allow the sealed container of this compound hydrate to equilibrate to the ambient temperature of the weighing area before opening to prevent condensation.

-

Weighing:

-

Tare a clean, dry weighing vessel on the analytical balance.

-

Quickly transfer the desired amount of this compound hydrate to the weighing vessel.

-

Minimize the time the container is open to the atmosphere.

-

Immediately and securely reseal the main container.

-

-

Documentation: Record the weight and immediately proceed to the next step of your experimental workflow.

Dissolution Protocol

This compound hydrate is soluble in water.[11][12]

-

Solvent Preparation: Use deionized or distilled water as the solvent, unless your specific protocol dictates otherwise.

-

Dissolution:

-

Add the weighed this compound hydrate to a clean, dry flask.

-

Slowly add the desired volume of solvent to the flask.

-

Stir the mixture using a magnetic stirrer or by gentle agitation until the solid is completely dissolved. The solution may be gently heated to aid dissolution.

-

-

Storage of Solution: If the prepared solution is not for immediate use, store it in a tightly sealed container to prevent solvent evaporation and contamination.

Spill and Waste Disposal

In the event of a spill, sweep up the solid material, avoiding dust generation, and place it in a suitable, closed container for disposal.[1] Do not let the product enter drains.[6] Dispose of waste this compound hydrate and its containers in accordance with local, state, and federal regulations.

Visualized Workflows

The following diagrams, generated using Graphviz, illustrate key logical relationships and workflows for the safe handling of this compound hydrate.

Caption: Logical relationship for this compound hydrate storage guidelines.

Caption: Experimental workflow for handling this compound hydrate.

References

- 1. static.cymitquimica.com [static.cymitquimica.com]

- 2. triumvirate.com [triumvirate.com]

- 3. molan.wdfiles.com [molan.wdfiles.com]

- 4. benchchem.com [benchchem.com]

- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 6. cdhfinechemical.com [cdhfinechemical.com]

- 7. eternal-element.com [eternal-element.com]

- 8. This compound HYDRATE [chembk.com]

- 9. This compound - Wikipedia [en.wikipedia.org]

- 10. Holmium(III) acetate 99.99 trace metals 312619-49-1 [sigmaaldrich.com]

- 11. Holmium (III) Acetate Hydrate - ProChem, Inc. [prochemonline.com]

- 12. Holmium (III) Acetate Hydrate - CAS 25519-09-9 [prochemonline.com]

An In-depth Technical Guide to the Magnetic Properties of Holmium(III) Compounds

For Researchers, Scientists, and Drug Development Professionals

Introduction

Holmium (Ho), a rare-earth element belonging to the lanthanide series, possesses one of the highest magnetic moments of any naturally occurring element.[1] This intrinsic property, arising from its [Xe] 4f¹⁰ electron configuration, makes its trivalent ion, Holmium(III) (Ho³⁺), a subject of intense scientific interest. The magnetic behavior of Ho(III) compounds is not only fundamentally fascinating but also holds significant potential for a range of advanced applications, from the development of single-molecule magnets (SMMs) for high-density data storage and quantum computing to the design of novel contrast agents for magnetic resonance imaging (MRI) in the field of drug development.[2]

This technical guide provides a comprehensive overview of the magnetic properties of holmium(III) compounds. It is designed to serve as a valuable resource for researchers, scientists, and professionals in drug development by presenting quantitative magnetic data, detailed experimental protocols, and the theoretical underpinnings of holmium's magnetic behavior.

Theoretical Framework: Understanding the Magnetism of Holmium(III)

The magnetic properties of Ho(III) ions are primarily governed by the behavior of their 4f electrons. Unlike the d-electrons in transition metals, the 4f orbitals of lanthanides are shielded by the outer 5s and 5p electrons.[3] This shielding results in relatively weak interactions between the 4f electrons and the ligand field, the electrostatic field created by the surrounding ligands in a coordination complex.[3][4] Consequently, the magnetic properties of Ho(III) compounds are best understood through the lens of Crystal Field Theory (CFT) and Ligand Field Theory (LFT).[5][6]

Crystal Field Theory (CFT) and its Application to f-Orbitals

Crystal Field Theory provides a model for understanding how the electrostatic environment of a central metal ion, created by its surrounding ligands, influences the energies of its orbitals.[7] For a free Ho(III) ion, the seven f-orbitals are degenerate, meaning they all have the same energy. However, when the ion is part of a coordination complex, the ligands create an electrostatic field that breaks this degeneracy.[8] The way in which the f-orbitals split in energy is determined by the geometry of the coordination sphere.[9]

This splitting of the f-orbitals is crucial as it directly impacts the magnetic anisotropy of the Ho(III) ion.[10] Magnetic anisotropy refers to the directional dependence of a material's magnetic properties.[10] In Ho(III) compounds, the ligand field can create a preferred direction for the magnetic moment, a key ingredient for developing single-molecule magnets.[11]

Ligand Field Theory (LFT)

Ligand Field Theory is an extension of CFT that incorporates aspects of molecular orbital theory to provide a more complete picture of the bonding and electronic structure of coordination complexes.[6] While CFT treats ligands as simple point charges, LFT considers the overlap between the metal and ligand orbitals.[6] For lanthanides, the covalent contribution to bonding is small but not entirely negligible. LFT helps to refine the understanding of the electronic structure and, consequently, the magnetic properties that are subtly influenced by the nature of the coordinating ligands.[4][12]

Quantitative Magnetic Data of Holmium(III) Compounds

The magnetic properties of holmium(III) compounds are highly dependent on their chemical composition and structure. The following tables summarize key magnetic data for a selection of Ho(III) compounds.

Table 1: Magnetic Susceptibility and Ordering Temperatures of Inorganic Holmium(III) Compounds

| Compound | Formula | Magnetic Susceptibility (χ) | Magnetic Ordering | Néel Temperature (Tₙ) | Curie Temperature (Tₙ) |

| Holmium(III) Oxide | Ho₂O₃ | +88,100 x 10⁻⁶ cm³/mol[13][14] | Paramagnetic[13] | - | - |

| Holmium(III) Fluoride | HoF₃ | - | Antiferromagnetic[15] | 0.53 K[15] | - |

| Holmium(III) Chloride | HoCl₃ | - | Paramagnetic | - | - |

Note: Magnetic susceptibility values can vary with temperature. The value for Ho₂O₃ is a representative room temperature value.

Table 2: Magnetic Properties of Selected Holmium(III) Coordination Complexes

| Compound | Formula | χₘT at 300 K (cm³ K mol⁻¹) | Magnetic Behavior | Reference |

| Holmium Acetate Hydrate | Ho(C₂H₃O₂)₃·xH₂O | ~11% reduction from free-ion value | Paramagnetic | [2][4] |

| Tris(acetylacetonato)holmium(III) | Ho(acac)₃ | Varies with ligand environment | Paramagnetic | |

| [Ho(btfa)₃(phen)] | C₄₂H₂₆F₉HoN₂O₆ | 13.8 | Magnetically uncoupled Ho³⁺ ions | [16] |

| [Ho(btfa)₃(bipy)] | C₄₀H₂₆F₉HoN₂O₆ | 13.7 | Magnetically uncoupled Ho³⁺ ions | [16] |

btfa = 4,4,4-trifluoro-1-phenyl-1,3-butanedionate, phen = 1,10-phenanthroline, bipy = 2,2'-bipyridine

Experimental Protocols for Magnetic Characterization

The determination of the magnetic properties of holmium(III) compounds relies on a suite of sophisticated experimental techniques. The following sections provide an overview of the methodologies for some of the most common techniques.

1. Superconducting Quantum Interference Device (SQUID) Magnetometry

SQUID magnetometry is an extremely sensitive technique used to measure the magnetic moment of a sample as a function of temperature and applied magnetic field.[17][18]

Experimental Workflow:

Detailed Steps:

-

Sample Preparation: A small, accurately weighed amount of the powdered or crystalline holmium(III) compound (typically 5-20 mg) is placed in a sample holder, such as a gelatin capsule or a clear plastic straw.[19] The sample holder should be made of a material with a known and minimal magnetic background signal.

-

Mounting: The sample holder is attached to a sample rod, which is then carefully inserted into the SQUID magnetometer.

-

Centering: The sample is precisely centered within the superconducting detection coils to ensure accurate measurement of the magnetic moment.

-

DC Magnetic Measurements (M vs. T):

-

The sample is cooled or heated to the desired temperature range (e.g., 2-300 K).

-

A constant, small DC magnetic field (e.g., 1000 Oe) is applied.

-

The magnetic moment is measured at discrete temperature intervals.

-

-

DC Magnetic Measurements (M vs. H):

-

The sample is held at a constant temperature (e.g., 2 K).

-

The applied DC magnetic field is swept over a range (e.g., -7 T to +7 T).

-

The magnetic moment is measured at various field strengths.

-

-

Data Analysis: The raw data (voltage from the SQUID) is converted to magnetic moment (emu). The molar magnetic susceptibility (χₘ) and the product χₘT are then calculated and plotted against temperature or field.

2. AC Magnetic Susceptibility Measurements

AC susceptibility measurements are particularly useful for studying the dynamic magnetic properties of materials, such as single-molecule magnets.[20][21] In this technique, a small, oscillating magnetic field is applied to the sample, and the in-phase (χ') and out-of-phase (χ'') components of the magnetic susceptibility are measured as a function of temperature and frequency.[22]

Detailed Steps:

-

Sample Preparation and Mounting: The sample is prepared and mounted in the magnetometer in the same way as for DC measurements.

-

Measurement Parameters:

-

A DC field may be applied to probe the field-dependence of the relaxation dynamics.

-

An AC field with a specific amplitude (typically 1-5 Oe) and frequency (ranging from 1 Hz to 10 kHz) is applied.[23]

-

-

Data Collection:

-

The in-phase (χ') and out-of-phase (χ'') components of the AC susceptibility are measured as the temperature is varied at a constant frequency and DC field.

-

Alternatively, the frequency of the AC field can be varied at a constant temperature and DC field.

-

-

Data Analysis: The presence of a non-zero out-of-phase signal (χ'') that is frequency-dependent is a hallmark of slow magnetic relaxation, a key characteristic of single-molecule magnets.[23] The data can be used to construct an Arrhenius plot to determine the effective energy barrier for magnetization reversal (U_eff).

3. Neutron Diffraction

Neutron diffraction is a powerful technique for determining the magnetic structure of crystalline materials.[9] Neutrons have a magnetic moment, which allows them to be scattered by the magnetic moments of atoms in a crystal.[24]

Detailed Steps:

-

Sample Preparation: A powdered sample of the holmium(III) compound is loaded into a sample holder (often a vanadium can, which is nearly transparent to neutrons).

-

Data Collection:

-

A monochromatic neutron beam is directed at the sample.

-

The scattered neutrons are detected at various angles (2θ) to produce a diffraction pattern.

-

Diffraction patterns are collected at different temperatures, both above and below the magnetic ordering temperature.

-

-

Data Analysis:

-

The diffraction pattern collected in the paramagnetic state (above the ordering temperature) is used to refine the crystal structure.

-

Below the ordering temperature, new peaks (magnetic Bragg peaks) may appear in the diffraction pattern. The positions and intensities of these peaks provide information about the magnetic structure, such as the arrangement and orientation of the magnetic moments in the crystal lattice.

-

The data is refined using software packages like FullProf or GSAS to determine the magnetic space group and the magnitude of the ordered magnetic moments.

-

Conclusion

The rich magnetic properties of holmium(III) compounds, driven by the unique electronic structure of the Ho³⁺ ion, offer a fertile ground for scientific exploration and technological innovation. From the fundamental principles of crystal field theory to the practical application of advanced characterization techniques, a thorough understanding of these materials is paramount. This guide has provided a foundational overview of the theoretical framework, a compilation of quantitative magnetic data, and detailed experimental protocols to aid researchers in their investigation of this fascinating class of magnetic materials. As research in this area continues to evolve, the insights gained will undoubtedly pave the way for the development of next-generation magnetic materials with tailored properties for a wide array of applications, including those in the critical field of drug development and medical diagnostics.

References

- 1. americanelements.com [americanelements.com]

- 2. benchchem.com [benchchem.com]

- 3. How the Ligand Field in Lanthanide Coordination Complexes Determines Magnetic Susceptibility Anisotropy, Paramagnetic NMR Shift, and Relaxation Behavior - PMC [pmc.ncbi.nlm.nih.gov]

- 4. eprints.soton.ac.uk [eprints.soton.ac.uk]

- 5. Crystal field theory - Wikipedia [en.wikipedia.org]

- 6. Crystal Field Theory [simply.science]

- 7. dacollege.org [dacollege.org]

- 8. byjus.com [byjus.com]

- 9. The Chemistry of d- and f- Block: Crystal Field Theory [chem-is-you.blogspot.com]

- 10. Controlling the magnetic anisotropy of a transition metal complex - Mapping Ignorance [mappingignorance.org]

- 11. Ligand effects toward the modulation of magnetic anisotropy and design of magnetic systems with desired anisotropy characteristics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. journals.jps.jp [journals.jps.jp]

- 13. Holmium(III) oxide - Wikipedia [en.wikipedia.org]

- 14. fizika.si [fizika.si]

- 15. researchgate.net [researchgate.net]

- 16. Magnetic and Luminescence Properties of 8-Coordinate Holmium(III) Complexes Containing 4,4,4-Trifluoro-1-Phenyl- and 1-(Naphthalen-2-yl)-1,3-Butanedionates | MDPI [mdpi.com]

- 17. SQUID Magnetometer [crf.iitd.ac.in]

- 18. researchgate.net [researchgate.net]

- 19. lsa.umich.edu [lsa.umich.edu]

- 20. AC Magnetic Susceptometer - EMA - The European Magnetism Association [magnetism.eu]

- 21. qdusa.com [qdusa.com]

- 22. discoveryteachinglabs.com [discoveryteachinglabs.com]

- 23. christou.chem.ufl.edu [christou.chem.ufl.edu]

- 24. Effect of Ho3+ Substitution on Magnetic Properties of ZnCr2Se4 - PMC [pmc.ncbi.nlm.nih.gov]

Holmium-Based Metal-Organic Frameworks: A Technical Guide to Emerging Applications

For Researchers, Scientists, and Drug Development Professionals

Holmium-based Metal-Organic Frameworks (Ho-MOFs) are a promising subclass of lanthanide-based MOFs, offering unique magnetic and luminescent properties that position them as compelling candidates for a range of advanced applications. This technical guide provides a comprehensive overview of the synthesis, characterization, and potential applications of Ho-MOFs, with a focus on drug delivery, catalysis, and biomedical imaging. Detailed experimental protocols and quantitative performance data are presented to facilitate further research and development in this exciting field.

Core Concepts and Synthesis Strategies

Ho-MOFs are crystalline porous materials constructed from holmium ions or clusters coordinated to organic ligands. The choice of the organic linker and the synthesis conditions are crucial in determining the topology, porosity, and ultimately the functional properties of the resulting framework.

Solvothermal Synthesis: A Common Approach

Solvothermal synthesis is a widely employed method for the preparation of Ho-MOFs. This technique involves heating a solution of a holmium salt and an organic linker in a sealed vessel at elevated temperatures. The solvent, temperature, and reaction time are critical parameters that influence the crystallization process and the final product characteristics.

Experimental Protocol: Solvothermal Synthesis of Ho₂-abtc [1]

A specific example is the synthesis of a holmium-based MOF using 3,3′,5,5′-azobenzenetetracarboxylate (H₄abtc) as the organic linker.[1]

-

Materials:

-

Holmium(III) nitrate (B79036) (91.7 mg, 0.208 mmol)

-

3,3′,5,5′-azobenzenetetracarboxylic acid (H₄abtc) (17.5 mg, 0.048 mmol)

-

N,N-dimethylformamide (DMF) (5 mL)

-

Concentrated nitric acid (0.25 mL)

-

-

Procedure:

-

Dissolve holmium(III) nitrate and H₄abtc in 5 mL of DMF in a 20 mL glass vial.

-

Add concentrated nitric acid to the solution.

-

Seal the vial and heat it in an oven at 120 °C for 24 hours.

-

After cooling to room temperature, orange-yellowish rod-shaped crystals of Ho₂-abtc will precipitate.

-

Wash the crystals three times with fresh DMF and then three times with water.

-

Dry the product for further characterization.

-

Figure 1: Solvothermal synthesis workflow for Ho₂-abtc.

Potential Applications of Holmium-Based MOFs

The unique properties of holmium, such as its high magnetic moment and characteristic luminescence, make Ho-MOFs particularly interesting for several high-tech applications.

Drug Delivery

The high porosity and tunable pore size of MOFs make them excellent candidates for drug delivery systems. While specific quantitative data for drug loading and release in Ho-MOFs is still emerging, the general principles and protocols developed for other MOFs can be readily adapted.

Key Performance Metrics for Drug Delivery

| Parameter | Description | Typical Units |

| Drug Loading Capacity (DLC) | The weight percentage of the drug loaded into the MOF. | wt% |

| Encapsulation Efficiency (EE) | The percentage of the initial drug that is successfully encapsulated in the MOF. | % |

| Release Kinetics | The rate and mechanism of drug release over time, often modeled using kinetic equations (e.g., Higuchi, Korsmeyer-Peppas). | % release vs. time |

Experimental Protocol: Loading of 5-Fluorouracil (5-FU) into a MOF [2]

This protocol provides a general guideline for loading a chemotherapeutic agent into a MOF, which can be adapted for Ho-MOFs.

-

Materials:

-

Activated Ho-MOF (100 mg)

-

5-Fluorouracil (5-FU) (100 mg)

-

Methanol (B129727) (10 mL)

-

-

Procedure:

-

Disperse the activated Ho-MOF and 5-FU separately in 5 mL of methanol each.

-

Add the 5-FU solution dropwise to the Ho-MOF suspension under sonication for 15 minutes.

-

Stir the final mixture at room temperature for 2 hours.

-

Centrifuge the suspension to collect the drug-loaded MOF.

-

Wash the product three times with deionized water to remove any unloaded drug.

-

Dry the final product in a vacuum oven at 60 °C for 24 hours.

-

Figure 2: General workflow for loading a drug into a Ho-MOF.

Catalysis

The well-defined active sites and high surface area of MOFs make them promising heterogeneous catalysts. Ho-MOFs, leveraging the Lewis acidity of the holmium centers, can potentially catalyze various organic transformations.

Key Performance Metrics for Catalysis

| Parameter | Description | Formula |

| Conversion | The percentage of the reactant that has been converted into products. | (moles of reactant consumed / initial moles of reactant) * 100% |

| Selectivity | The percentage of the converted reactant that has formed the desired product. | (moles of desired product / moles of reactant consumed) * 100% |

| Turnover Frequency (TOF) | The number of moles of reactant converted per mole of active catalyst site per unit time. | moles of converted reactant / (moles of active sites * time) |

Experimental Protocol: Catalytic Oxidation of Benzyl (B1604629) Alcohol [3]

This protocol for a generic MOF can be adapted to evaluate the catalytic activity of Ho-MOFs.

-

Reaction Setup:

-

A microwave reactor is typically used for efficient and rapid heating.

-

Reactants: Benzyl alcohol (0.1 M in acetonitrile), tert-butyl hydroperoxide (TBHP) as the oxidant (substrate-to-oxidant molar ratio of 1:4).

-

Catalyst: Ho-MOF.

-

-

Procedure:

-

Combine the benzyl alcohol solution, TBHP, and the Ho-MOF catalyst in a microwave reaction vessel.

-

Heat the reaction mixture to the desired temperature (e.g., 90, 120, or 150 °C) for a specific duration (e.g., 30 minutes).

-

After the reaction, cool the mixture and separate the catalyst by centrifugation or filtration.

-

Analyze the liquid phase using Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to determine the conversion of benzyl alcohol and the selectivity towards benzaldehyde.

-

Figure 3: Experimental workflow for catalytic oxidation.

Biomedical Imaging

The high magnetic moment of the Ho³⁺ ion makes Ho-MOFs potential candidates for use as contrast agents in Magnetic Resonance Imaging (MRI). The efficiency of an MRI contrast agent is quantified by its relaxivity.

Key Performance Metrics for MRI Contrast Agents [4]

| Parameter | Symbol | Description | Typical Units |

| Longitudinal Relaxivity | r₁ | The increase in the longitudinal relaxation rate (1/T₁) of water protons per millimolar concentration of the contrast agent. | mM⁻¹s⁻¹ |

| Transverse Relaxivity | r₂ | The increase in the transverse relaxation rate (1/T₂) of water protons per millimolar concentration of the contrast agent. | mM⁻¹s⁻¹ |

While specific relaxivity values for Ho-MOFs are not yet widely reported, the methodology for their determination is well-established. It involves measuring the T₁ and T₂ relaxation times of water in the presence of varying concentrations of the Ho-MOF dispersion using an MRI scanner or a relaxometer.

Biocompatibility Assessment

For any biomedical application, the cytotoxicity of the material is a critical parameter that must be thoroughly evaluated. The MTT assay is a standard colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.

Experimental Protocol: MTT Assay for Cytotoxicity [5][6][7][8]

-

Materials:

-

Human cancer cell line (e.g., HeLa)

-

Complete cell culture medium

-

Ho-MOF suspension at various concentrations

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well plates

-

-

Procedure:

-

Seed the cells in a 96-well plate and incubate for 24 hours to allow for cell attachment.

-

Replace the medium with fresh medium containing different concentrations of the Ho-MOF suspension. Include a control group with no MOF.

-

Incubate the cells with the Ho-MOF for a specified period (e.g., 24, 48, or 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Calculate the cell viability as a percentage relative to the untreated control cells.

-

Figure 4: Workflow for assessing Ho-MOF cytotoxicity using the MTT assay.

Challenges and Future Perspectives

The field of holmium-based MOFs is still in its early stages of development. While the potential applications are vast, several challenges need to be addressed. A significant hurdle is the limited availability of comprehensive studies detailing the quantitative performance of Ho-MOFs in specific applications. Future research should focus on:

-

Systematic Screening: Synthesizing a wider variety of Ho-MOFs with different linkers and topologies to screen for optimal performance in drug delivery, catalysis, and imaging.

-

Quantitative Characterization: Thoroughly quantifying the performance metrics for promising Ho-MOF candidates to allow for direct comparison with existing materials.

-

In Vivo Studies: Moving beyond in vitro studies to evaluate the performance and biocompatibility of Ho-MOFs in animal models.

-

Surface Functionalization: Modifying the surface of Ho-MOFs to improve their stability, biocompatibility, and targeting capabilities for biomedical applications.

The continued exploration of holmium-based MOFs holds the promise of developing novel materials with superior performance in a range of technologically important areas, from targeted cancer therapy to efficient industrial catalysis. This guide serves as a foundational resource to stimulate and support these future research endeavors.

References

- 1. Synthesis and characterization of holmium based metal–organic frameworks - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 2. chemicalpapers.com [chemicalpapers.com]

- 3. mdpi.com [mdpi.com]

- 4. Recent Advances in Metal–Organic Frameworks for Applications in Magnetic Resonance Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. broadpharm.com [broadpharm.com]

- 7. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 8. texaschildrens.org [texaschildrens.org]

The Discovery and Early History of Holmium and Its Compounds: A Technical Guide

An in-depth exploration of the initial spectroscopic identification, isolation, and characterization of the rare earth element holmium and its foundational compounds, tailored for researchers, scientists, and drug development professionals.

Introduction

Holmium (Ho), a rare earth element with atomic number 67, remained hidden within the complex mineral mixtures that challenged 19th-century chemists. Its discovery was not a singular event but rather a series of independent observations and painstaking separations that gradually unveiled its unique properties. This technical guide delves into the historical narrative of holmium's discovery and the early methodologies employed to isolate and characterize its compounds, providing a foundational understanding for contemporary researchers.

The Spectroscopic Revelation and a Tale of Two Discoveries

The story of holmium begins in 1878 with the independent spectroscopic work of two groups of Swiss chemists, Jacques-Louis Soret and Marc Delafontaine, and the separate chemical isolation efforts of Swedish chemist Per Teodor Cleve.

Soret and Delafontaine, while examining the absorption spectra of "erbia" (a crude mixture of rare earth oxides), observed a set of previously unrecorded spectral bands, indicating the presence of an unknown element they provisionally named "Element X".[1][2] A year later, in 1879, Per Teodor Cleve, while meticulously purifying erbia, also identified two new "earths."[3] One of these, a brown-colored oxide, he named "holmia" in honor of his hometown of Stockholm (Holmia in Latin).[1][4] The other was a green substance he named "thulia."[3] It was later confirmed that Cleve's "holmia" was indeed the oxide of the same element Soret and Delafontaine had detected spectroscopically.[4]

Early Isolation and Purification: A Labor of Patience and Precision

The initial isolation of holmium compounds was a testament to the perseverance of early chemists who relied on laborious, multi-stage separation techniques.

Fractional Crystallization and Precipitation

The primary method for separating the chemically similar rare earth elements in the late 19th century was fractional crystallization.[5] This technique exploits slight differences in the solubility of the rare earth salts. While the exact, detailed protocol used by Per Teodor Cleve for the initial separation of holmia is not extensively documented in readily available sources, the general procedure would have involved the following steps:

Conceptual Experimental Protocol: Fractional Crystallization of Rare Earth Nitrates

-

Dissolution: The crude "erbia" earth, obtained from minerals like gadolinite, was dissolved in a strong acid, typically nitric acid, to form a solution of rare earth nitrates.

-

Partial Precipitation/Crystallization: The solution was then partially evaporated or a precipitating agent was added in a controlled manner to induce the crystallization of a fraction of the dissolved salts. The less soluble salts would precipitate out of the solution first.

-

Separation of Fractions: The solid crystalline fraction was separated from the remaining solution (the mother liquor).

-

Repetition: Both the solid fraction and the mother liquor were then redissolved and subjected to the same partial precipitation/crystallization process. This was repeated hundreds or even thousands of times.

-

Analysis of Fractions: At various stages, the fractions would be analyzed, likely by spectroscopy, to determine the relative enrichment of the different rare earths. The brown coloration of the "holmia" fraction would have been a key visual indicator for Cleve.

In 1886, the French chemist Paul-Émile Lecoq de Boisbaudran further purified holmium oxide using fractional precipitation methods, contributing to a better understanding of its properties.[1]

Isolation of Pure Holmium Metal

The isolation of pure, metallic holmium was not achieved until 1911 by Otto Holmberg.[1][6] The method used was likely a metallothermic reduction, a common technique for producing reactive metals from their anhydrous halides.

Conceptual Experimental Protocol: Metallothermic Reduction of Holmium(III) Fluoride (B91410)

-